REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH:12]([CH3:14])[CH3:13])[C:5]([OH:7])=O.Cl.[CH3:16][O:17]CN.CCN=C=NCCC[N:28]([CH3:30])C.Cl.C(N(CC)CC)C.C1C=CC2N(O)N=NC=2C=1.O>ClCCl.O>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH:12]([CH3:14])[CH3:13])[C:5]([N:28]([O:17][CH3:16])[CH3:30])=[O:7] |f:1.2,3.4,6.7|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1OC(C)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
99 mg
|
Type
|
reactant
|
Smiles
|
Cl.COCN
|
Name
|
|
Quantity
|
106 mg
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
422 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
34 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with 5% aqueous solution of hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous solution of sodium hydrogen carbonate and brine, dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)N(C)OC)C=CC1OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 117 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |